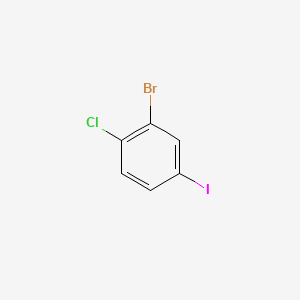

2-Bromo-1-chloro-4-iodobenzene

説明

Significance of Polyhalogenated Benzenes in Synthetic Chemistry

Polyhalogenated benzenes, aromatic rings bearing multiple halogen substituents, are particularly valuable in synthetic chemistry. youtube.com Their significance lies in the differential reactivity of the various carbon-halogen bonds, which allows for sequential and site-selective modifications. nih.gov The reactivity of aryl halides in common cross-coupling reactions, such as those catalyzed by palladium, generally follows the order I > Br > Cl. nih.govrsc.org This reactivity gradient enables chemists to selectively functionalize one position of a polyhalogenated ring while leaving the other halogen atoms intact for subsequent transformations.

A prime example of such a versatile building block is 2-Bromo-1-chloro-4-iodobenzene . This compound features three different halogen atoms on a single benzene (B151609) ring, each offering a distinct handle for chemical manipulation. The highly reactive C-I bond can be targeted first in cross-coupling reactions, followed by the C-Br bond, and finally the less reactive C-Cl bond, often requiring more specialized catalytic systems. nih.govrsc.org This stepwise functionalization is a powerful strategy for the controlled and efficient construction of complex, multi-substituted aromatic structures from a single starting material. youtube.comnih.gov For instance, research has demonstrated the use of 2-bromo-4-chloro-1-iodobenzene (B1338351) in tandem iron-catalyzed C–S/C–N cross-coupling reactions for the synthesis of phenothiazines. minstargroup.com

The synthesis of this compound itself is a multi-step process, often starting from a substituted aniline (B41778). A common route involves the diazotization of 2-bromo-4-chloroaniline (B1265534), followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom. chemicalbook.comchemicalbook.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 31928-44-6 |

| Molecular Formula | C₆H₃BrClI |

| Molecular Weight | 317.35 g/mol chemicalbook.com |

| Appearance | Yellow to brown powder or crystalline powder or low melting solid thermofisher.com |

| Melting Point | 39°C to 44°C thermofisher.com |

| Purity | >96.0%(GC) to >=97.5 % thermofisher.comtcichemicals.com |

Overview of Research Trajectories for Aryl Halides

Current research involving aryl halides is focused on several key trajectories aimed at improving efficiency, sustainability, and scope of chemical synthesis. A major area of investigation is the development of novel catalytic systems. While palladium has been a dominant catalyst in cross-coupling reactions, significant efforts are being made to explore more earth-abundant and less expensive metals like copper and iron. frontiersin.org These alternative catalysts are sought to perform transformations similar to their palladium counterparts, often with unique reactivity profiles. minstargroup.com

Another prominent research trend is the use of visible light photocatalysis to generate aryl radicals from aryl halides. mdpi.com This method provides an environmentally friendly and efficient pathway for forming new bonds under mild reaction conditions, often avoiding the need for high temperatures and strong bases. mdpi.com

Furthermore, a substantial portion of research is dedicated to activating the less reactive but more abundant and cost-effective aryl chlorides. nih.govrsc.org Developing catalytic systems that can efficiently cleave the strong C-Cl bond is a primary goal, as it would open up a vast and inexpensive feedstock for chemical synthesis. rsc.org The study of reaction mechanisms is also crucial, with researchers investigating the intricate steps of oxidative addition and other processes to design more effective catalysts and reaction conditions. acs.org Compounds like this compound are instrumental in these studies, as the competitive reactivity of the three different halogens provides a clear platform for evaluating the selectivity and efficacy of new catalytic methods. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-4-chloroaniline |

| 4-chloro-1,2-diiodobenzene |

| (2-bromo-4-chlorophenyl)diphenylphosphine |

| 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine |

| 1-bromo-2-chloro-3-fluoro-4-iodobenzene |

| 4-bromo-3-chloro-2-fluoroaniline |

| 4-Bromo-1-chloro-2-iodobenzene |

| 1-Bromo-4-iodobenzene (B50087) |

| 1-Bromo-3-chloro-5-iodobenzene |

| 4-bromo-2-chloro-6-iodoaniline |

| o-chloroaniline |

| o-chlorobromobenzene |

| Phenothiazines |

| Potassium iodide |

| Sodium nitrite (B80452) |

| Dichloromethane |

| Sodium hydrogensulfite |

| Hydrochloric acid |

| Magnesium sulfate |

| Hexane (B92381) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCPVCBJIZDZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679534 | |

| Record name | 2-Bromo-1-chloro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31928-46-8 | |

| Record name | 2-Bromo-1-chloro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-2-CHLORO-5-IODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Chloro 4 Iodobenzene

Strategies for Regioselective Halogenation of Benzene (B151609) Derivatives

The synthesis of precisely substituted aromatic compounds like 2-bromo-1-chloro-4-iodobenzene presents a significant challenge due to the directing effects of existing substituents on the benzene ring. Achieving the desired 1,2,4-substitution pattern with three different halogens requires careful control over the reaction sequence and conditions.

Sequential Halogenation Protocols

One of the foremost strategies for synthesizing polysubstituted benzenes is the sequential introduction of halogen atoms. This method relies on the directing effects of the halogens already present on the ring to guide the position of the incoming electrophile. Halogens are ortho-, para-directing groups, but they also deactivate the ring towards electrophilic substitution. aakash.ac.in

A plausible, though not explicitly detailed in the provided results, synthetic sequence could start with the chlorination of bromobenzene (B47551) or the bromination of chlorobenzene. For instance, the electrophilic bromination of 1-chloro-4-iodobenzene (B104392) would be expected to yield a mixture of isomers, with the desired this compound being one of the products. The regioselectivity of such reactions is often moderate, necessitating separation of the resulting isomers. The use of specific catalysts and controlled reaction conditions, such as low temperatures, can sometimes favor the formation of one isomer over another.

Directed Halogenation Approaches

To overcome the limitations of regioselectivity in classical electrophilic substitution, directed halogenation methods have been developed. These techniques often involve the use of a directing group that positions the incoming halogen at a specific site. For instance, directed ortho-metalation can be a powerful tool. A substrate is first treated with a strong base to deprotonate a specific position, which is then quenched with an electrophilic halogen source. While not directly documented for this compound in the search results, this strategy is a cornerstone of modern aromatic synthesis.

Catalytic methods, such as palladium-catalyzed bromination, can also achieve high regioselectivity by coordinating to an existing substituent and directing the halogenation to an adjacent position. The application of such advanced methods could provide a more direct and efficient route to this compound, minimizing the formation of unwanted isomers.

Diazotization-Iodination Routes from Substituted Anilines

A widely employed and highly effective method for the synthesis of aryl iodides is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with an iodide salt. rsc.orggla.ac.uk This approach offers excellent regiocontrol as the position of the iodine atom is determined by the initial position of the amino group on the aniline (B41778) precursor.

For the synthesis of this compound, the logical starting material is 3-bromo-4-chloroaniline (B1338066). The synthesis proceeds via the formation of a diazonium salt, which is then displaced by iodide.

Optimization of Reaction Conditions for Diazonium Salt Formation and Subsequent Iodination

A well-documented procedure for the synthesis of a related isomer, 2-bromo-4-chloro-1-iodobenzene (B1338351), starts from 2-bromo-4-chloroaniline (B1265534). chemicalbook.com This can be adapted for the synthesis of this compound from 3-bromo-4-chloroaniline. The process involves suspending the aniline in an acidic aqueous solution, typically hydrochloric acid, and cooling it to low temperatures (e.g., -15°C to 0°C). chemicalbook.com A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. chemicalbook.com This intermediate is subsequently added to a solution of potassium iodide, leading to the formation of the desired aryl iodide. chemicalbook.com The reaction mixture is typically stirred for several hours to ensure complete reaction. chemicalbook.com

A one-pot approach has also been described, where the diazotization and iodination occur in the same reaction vessel, which can improve efficiency and reduce the generation of by-products. google.com

Table 1: Representative Reaction Conditions for Diazotization-Iodination

| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4-chloroaniline | 1. HCl, NaNO₂ 2. KI | -15 to 20 | 6.5 hours | 81 | chemicalbook.com |

| 4-Bromo-3-chloro-2-fluoroaniline | 1. H₂SO₄, NaNO₂ 2. CuI, KI | 50 to 60 | >1 hour | Not specified | google.com |

| 4-Chloroaniline | p-TsOH, Polymer-supported nitrite, NaI | 10 to 15, then RT | 2 hours | Not specified | rsc.org |

Note: The table presents data for analogous reactions to illustrate typical conditions.

Catalytic Enhancements in Diazotization-Iodination Reactions

To improve the efficiency and environmental friendliness of diazotization-iodination reactions, catalytic methods have been explored. The use of a catalyst can lead to milder reaction conditions and higher yields. For instance, the use of cuprous iodide (CuI) as a catalyst in the Sandmeyer reaction is a classic example that often improves the substitution of the diazonium group. google.com

More recent developments include the use of nano silica (B1680970) periodic acid (nano-SPIA) as a reusable, green catalyst for the diazotization of aromatic amines under solvent-free conditions. kashanu.ac.ir This method involves grinding the amine with sodium nitrite and the catalyst, followed by the addition of potassium iodide. kashanu.ac.ir This approach offers high yields and is environmentally benign. kashanu.ac.ir While not specifically applied to 3-bromo-4-chloroaniline in the provided results, this catalytic system represents a promising avenue for an improved synthesis of this compound.

Exploration of Alternative Synthetic Pathways

Beyond the primary methods of sequential halogenation and diazotization-iodination, other synthetic strategies could potentially be employed to synthesize this compound. Halogen-exchange reactions, catalyzed by metals like copper or nickel, can convert an aryl bromide or chloride to an aryl iodide. gla.ac.uk However, these reactions often require elevated temperatures and their success can be substrate-dependent.

Another approach involves the decarboxylative halogenation of a suitably substituted benzoic acid. acs.org This method would require the synthesis of 2-bromo-4-chloro-5-iodobenzoic acid, which could then be subjected to a halodecarboxylation reaction to yield the target molecule.

Furthermore, a recent study demonstrated a one-pot transformation of arylamines to aryl halides using sodium nitrite and an N-halosuccinimide in DMF, which is presented as a complementary method to the Sandmeyer reaction. minstargroup.com This metal- and acid-free protocol could offer a milder alternative for the synthesis of this compound from 3-bromo-4-chloroaniline.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-2-chlorobenzene (B145985) |

| 1-Chloro-4-iodobenzene |

| 3-Bromo-4-chloroaniline |

| 2-Bromo-4-chloroaniline |

| Sodium nitrite |

| Potassium iodide |

| Hydrochloric acid |

| Cuprous iodide |

| Nano silica periodic acid |

| N-halosuccinimide |

Cross-Coupling Strategies for Halogen Introduction

Transition-metal catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-halogen bonds. These methods offer potential pathways to this compound by selectively introducing one of the halogen atoms onto a di-halogenated benzene precursor. Catalysts based on palladium, nickel, and copper are central to these transformations.

Palladium-Catalyzed Halogenation: Palladium catalysts are widely used for C-X (X = Cl, Br, I) bond formation. A plausible, though not explicitly documented, route to this compound could involve the palladium-catalyzed coupling of a suitable di-halo-benzene with a halogen source. For instance, a precursor like 1-bromo-2-chlorobenzene could potentially be iodinated, or 1-chloro-4-iodobenzene could be brominated using a palladium-catalyzed process. The choice of ligands, such as dppf or dppp, and reaction conditions are critical for the success of such couplings. acs.org The reactivity of aryl halides in palladium-catalyzed reactions generally follows the trend I > Br > Cl, which allows for selective transformations. nih.gov For example, in a molecule already containing bromine and iodine, a subsequent coupling reaction would likely occur at the C-I bond. wikipedia.org

Nickel-Catalyzed Halogenation: Nickel catalysis offers a cost-effective alternative to palladium and has been shown to be effective in the cross-coupling of aryl halides. nih.gov Nickel-catalyzed reductive cross-couplings, in particular, have emerged as a powerful method. acs.org A hypothetical nickel-catalyzed approach to this compound might involve the coupling of a dihalobenzene with a halogen source, potentially activated by a tertiary amine. chinesechemsoc.org The reactivity patterns in nickel-catalyzed reactions can sometimes differ from those of palladium, offering alternative selectivities. nih.gov

Copper-Catalyzed Halogenation: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are another viable strategy for aryl-halogen bond formation. These reactions are particularly useful for the synthesis of aryl iodides and bromides. pkusz.edu.cn A potential copper-catalyzed synthesis of this compound could involve the reaction of a di-halogenated precursor with a halide source, such as CuI or CuBr. The choice of solvent, base, and temperature is crucial for optimizing these reactions. pkusz.edu.cn

Table 1: Overview of Potential Cross-Coupling Strategies

| Catalyst Type | Potential Precursor | Halogen Source | Key Considerations |

|---|---|---|---|

| Palladium | 1-Bromo-2-chlorobenzene | Iodinating agent | Ligand choice, selective C-I bond formation |

| Nickel | 1-Chloro-4-iodobenzene | Brominating agent | Reductive conditions, ligand effects |

| Copper | 2-Bromo-4-chloroaniline | Iodide source (Ullmann) | Reaction temperature, base selection |

Radical-Mediated Halogenation Methods

Radical halogenation offers an alternative to metal-catalyzed approaches for the introduction of halogens onto an aromatic ring. These reactions typically proceed via a free-radical chain mechanism and can be initiated by UV light or chemical initiators.

The direct radical halogenation of a disubstituted benzene to produce a specific trisubstituted isomer like this compound is challenging due to the potential for the formation of multiple isomers. curlyarrows.com The regioselectivity is governed by the directing effects of the existing halogens and the stability of the radical intermediate.

A plausible radical-mediated approach would involve the halogenation of a precursor like 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene. For instance, the bromination of 1-chloro-4-iodobenzene using a radical bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially yield the desired product. However, controlling the position of the incoming bromine atom would be a significant challenge. The directing effects of the existing halogens would influence the substitution pattern.

Electron beam irradiation has also been investigated for the degradation and dehalogenation of halogenated benzenes, proceeding through radical intermediates. researchgate.net While primarily studied for degradation, such methods highlight the potential of radical pathways in the chemistry of these compounds.

Purification Techniques and Yield Optimization in this compound Synthesis

The successful synthesis of this compound is critically dependent on effective purification methods and strategies to maximize the reaction yield.

Purification Techniques: The purification of the final product from a reaction mixture containing starting materials, by-products, and potentially isomeric impurities, requires robust techniques.

Column Chromatography: This is a widely used method for the separation of halogenated aromatic compounds. For a related isomer, 2-bromo-4-chloro-1-iodobenzene, purification was achieved using column chromatography with silica gel as the stationary phase and hexane (B92381) as the mobile phase. chemicalbook.com The choice of eluent is critical and can be optimized to achieve good separation of closely related halogenated benzenes. nih.govrsc.org

Recrystallization: This technique is effective for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool, whereupon the purified compound crystallizes out. For halogenated benzenes, ethanol (B145695) or mixtures of ethanol and water can be effective solvents for recrystallization.

Distillation: For liquid products or those with a sufficiently low boiling point, vacuum distillation can be a viable purification method. scispace.com

Yield Optimization: Maximizing the yield of this compound involves careful control over reaction parameters. In the context of the well-documented Sandmeyer synthesis of the related 2-bromo-4-chloro-1-iodobenzene, several factors are key to optimizing the yield. chemicalbook.com

Temperature Control: The formation of the diazonium salt from the corresponding aniline is typically carried out at low temperatures (-15 to 0 °C) to prevent its decomposition. chemicalbook.com

Stoichiometry of Reagents: The molar ratios of the starting aniline, sodium nitrite, and the iodide source (e.g., potassium iodide) must be carefully controlled. An excess of the iodide source is often used to ensure complete conversion. chemicalbook.com

Reaction Time and Quenching: Allowing the reaction to proceed to completion is essential. Subsequent quenching with a reducing agent like sodium bisulfite can be used to remove any excess iodine generated during the reaction. chemicalbook.com

Electrochemical Methods: Recent advancements in electrochemical Sandmeyer reactions have shown promise for improving yields and providing a more environmentally benign approach. These methods can offer better control over the reaction and lead to higher efficiencies. scispace.comrsc.org

Table 2: Summary of Purification and Yield Optimization Parameters

| Parameter | Technique/Strategy | Rationale | Reference |

|---|---|---|---|

| Purification | Column Chromatography | Separation based on polarity | chemicalbook.com |

| Recrystallization | Purification of solid products | ||

| Distillation | Purification of liquid products | scispace.com | |

| Yield Optimization | Temperature Control | Stability of diazonium salt | chemicalbook.com |

| Reagent Stoichiometry | Driving the reaction to completion | chemicalbook.com | |

| Electrochemical Control | Enhanced efficiency and sustainability | rsc.org |

Reaction Pathways and Mechanistic Studies of 2 Bromo 1 Chloro 4 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) reactions proceed through a mechanism distinct from the more common SN1 and SN2 pathways observed for alkyl halides. The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and thus facilitating the reaction. masterorganicchemistry.comlibretexts.org

Investigation of Halogen Leaving Group Abilities in SNAr Pathways

In the context of SNAr reactions, the typical trend for halogen leaving group ability is often reversed compared to SN1 and SN2 reactions. masterorganicchemistry.com For activated aryl halides, the reactivity order is generally F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent departure of the leaving group. masterorganicchemistry.comyoutube.com The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

For 2-Bromo-1-chloro-4-iodobenzene, this principle suggests that under SNAr conditions, the chlorine atom would be the most likely to be substituted by a nucleophile, assuming the positions are sufficiently activated. The iodine and bromine atoms are comparatively poorer leaving groups in this specific mechanistic pathway.

Influence of Ortho/Para Substituents on SNAr Reactivity

The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These substituents provide resonance stabilization for the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org When the electron-withdrawing group is in the meta position, this resonance stabilization is not possible, and the reaction proceeds at a much slower rate, if at all. masterorganicchemistry.comlibretexts.org

In this compound, the bromine and iodine atoms, while being halogens, are considered electron-withdrawing groups that can activate the ring towards nucleophilic attack. masterorganicchemistry.com For a nucleophilic attack at the carbon bearing the chlorine atom, the iodine atom is in the ortho position and the bromine atom is in the para position. Both can, therefore, contribute to the stabilization of the resulting Meisenheimer complex.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The reactivity of the benzene (B151609) ring towards EAS is heavily influenced by the nature of the substituents already present.

Regioselectivity of Electrophilic Attack on Trihalogenated Benzene Ring

Halogens are unique in their influence on EAS reactions; they are deactivating yet direct incoming electrophiles to the ortho and para positions. pressbooks.pubyoutube.com This is due to the interplay of two opposing electronic effects: the electron-withdrawing inductive effect, which deactivates the ring, and the electron-donating resonance effect, which directs the substitution. youtube.comyoutube.com The resonance effect, which involves the donation of a lone pair of electrons from the halogen into the aromatic π-system, increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile. youtube.comlibretexts.org

In this compound, all three halogens will direct an incoming electrophile to their respective ortho and para positions. The position of electrophilic attack will be determined by the combined directing effects of the three halogens and steric hindrance. Computational methods, such as the RegioSQM method, can be employed to predict the most likely site of electrophilic attack by calculating the lowest free energies of the intermediates formed upon protonation at each available carbon atom. rsc.org

Deactivating Effects of Multiple Halogen Substituents

Halogens are considered deactivating groups in EAS reactions because their strong electronegativity withdraws electron density from the benzene ring through the inductive effect. youtube.commasterorganicchemistry.com This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. youtube.commasterorganicchemistry.com The presence of multiple halogen substituents, as in this compound, further deactivates the ring, making EAS reactions significantly slower and often requiring harsher reaction conditions. youtube.comlibretexts.org The deactivating effect of halogens generally follows the trend of their electronegativity, with fluorine being the least deactivating and iodine being the most deactivating among the common halogens. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, with the general reactivity order being I > Br > OTf (triflate) > Cl. polyu.edu.hknih.gov This selectivity allows for sequential cross-coupling reactions on polyhalogenated substrates. nih.gov

For this compound, this reactivity trend allows for selective functionalization at the C-I, C-Br, and C-Cl bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nobelprize.orgdigitellinc.com Given the reactivity order, a Suzuki-Miyaura coupling on this compound would be expected to occur selectively at the C-I bond under mild conditions. Subsequent couplings at the C-Br and C-Cl positions would require progressively more forcing conditions or specialized catalyst systems. nih.govdigitellinc.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would proceed with high selectivity at the C-I bond. wikipedia.orglibretexts.org For instance, the coupling of 1-bromo-4-iodobenzene (B50087) with an alkyne proceeds selectively at the iodo-substituted position. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govnih.gov The chemoselectivity of the Buchwald-Hartwig amination also follows the general trend of C-I > C-Br > C-Cl reactivity, allowing for the selective amination of this compound at the most reactive site.

The table below summarizes the expected chemoselectivity for various palladium-catalyzed cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Expected Primary Site of Reaction |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-I |

| Sonogashira Coupling | Terminal Alkyne | C-I |

| Buchwald-Hartwig Amination | Amine | C-I |

| Heck Coupling | Alkene | C-I |

| Negishi Coupling | Organozinc Compound | C-I |

| Kumada Coupling | Grignard Reagent | C-I |

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org For this compound, this reaction offers a pathway for regioselective arylation, vinylation, or alkylation.

Research on polyhalogenated benzenes consistently demonstrates that the Suzuki-Miyaura coupling proceeds with high selectivity at the most reactive carbon-halogen bond. nih.govnih.gov Given the established reactivity trend (C-I > C-Br > C-Cl), the reaction with this compound and an organoboronic acid is expected to yield the 4-substituted-2-bromo-1-chlorobenzene as the primary product. This selectivity is crucial for synthetic strategies that require sequential functionalization. libretexts.orgacs.org The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. researchgate.net The choice of base, solvent, and ligand can be optimized to maximize yield and selectivity. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Organoboron Reagent | Catalyst System | Base | Solvent | Expected Major Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Phenyl-2-bromo-1-chlorobenzene |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4-(4-Methylphenyl)-2-bromo-1-chlorobenzene |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 4-Vinyl-2-bromo-1-chlorobenzene |

Sonogashira Coupling Pathways

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for modifying this compound. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits high regioselectivity. Studies on polyhalogenated arenes confirm that the coupling occurs preferentially at the carbon-iodine bond. rsc.orgnih.gov Therefore, reacting this compound with a terminal alkyne is expected to selectively produce a 4-alkynyl-2-bromo-1-chlorobenzene derivative. nih.gov The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a wide range of functional groups on the alkyne coupling partner. wikipedia.org The choice of palladium source, ligand, and base can influence the reaction's efficiency. nih.govrsc.org

Table 2: Illustrative Conditions for Sonogashira Coupling

| Terminal Alkyne | Catalyst System | Base | Solvent | Expected Major Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 4-(Phenylethynyl)-2-bromo-1-chlorobenzene |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 4-((Trimethylsilyl)ethynyl)-2-bromo-1-chlorobenzene |

| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 4-(Hept-1-yn-1-yl)-2-bromo-1-chlorobenzene |

Buchwald-Hartwig Amination Reactivity

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. springernature.com This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. When applied to this compound, the reaction's selectivity is again dictated by the relative reactivity of the carbon-halogen bonds.

The oxidative addition step in the Buchwald-Hartwig catalytic cycle is known to be faster for heavier halogens. Consequently, the amination of this compound is expected to occur selectively at the C-I position. nih.govchemrxiv.org This allows for the introduction of an amino group at the 4-position, leaving the bromo and chloro substituents available for further transformations. The reaction typically employs a palladium catalyst, a bulky phosphine (B1218219) ligand, and a strong base. springernature.comnih.gov

Table 3: General Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Expected Major Product |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-(2-Bromo-1-chloro-4-phenyl)aniline |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 4-(2-Bromo-4-chlorophenyl)morpholine |

| n-Butylamine | Pd-PEPPSI-IPr | K₂CO₃ | t-Amyl alcohol | N-(n-butyl)-2-bromo-4-chloroaniline |

Stille Coupling Efficiencies

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound. numberanalytics.comwikipedia.org It is a versatile method for creating carbon-carbon bonds and is compatible with a wide array of functional groups. organic-chemistry.org The reactivity of this compound in the Stille coupling follows the predictable pattern of selective reaction at the most labile C-X bond.

The catalytic cycle of the Stille reaction begins with the oxidative addition of the organic halide to the palladium(0) catalyst. wikipedia.orglibretexts.org For this compound, this step will overwhelmingly favor the cleavage of the C-I bond. This high regioselectivity allows for the efficient synthesis of 4-substituted-2-bromo-1-chlorobenzenes, where the substituent is derived from the organotin reagent. The reaction is often promoted by the addition of a copper(I) salt, which can accelerate the transmetalation step. organic-chemistry.org

Table 4: Representative Conditions for Stille Coupling

| Organotin Reagent | Catalyst System | Additive | Solvent | Expected Major Product |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | None | Toluene | 4-Phenyl-2-bromo-1-chlorobenzene |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | CuI | DMF | 4-Vinyl-2-bromo-1-chlorobenzene |

| (Tributylstannyl)thiophene | Pd₂(dba)₃ / P(o-tolyl)₃ | LiCl | Dioxane | 2-(2-Bromo-4-chlorophenyl)thiophene |

Other Transition Metal-Catalyzed Transformations

Beyond the major cross-coupling reactions, this compound is a potential substrate for other transition metal-catalyzed transformations. For instance, the Heck reaction, which couples the aryl halide with an alkene, would be expected to proceed selectively at the C-I bond. Similarly, cyanation reactions, using a palladium or copper catalyst, would likely introduce a nitrile group at the 4-position. The principles of relative reactivity (I > Br > Cl) generally hold true for these and other related processes, such as carbonylative couplings or etherification reactions, making this compound a predictable and useful platform for stepwise molecular construction.

Radical Reactions Involving Carbon-Halogen Bonds

The carbon-halogen bonds of this compound can also participate in radical reactions. The homolytic cleavage of a C-X bond to form an aryl radical is dependent on the bond dissociation energy. The C-I bond is the weakest of the three, making it the most susceptible to radical cleavage. nih.gov

Reactions initiated by radical initiators, such as AIBN, or through photolysis or sonication, would be expected to generate the 2-bromo-4-chlorophenyl radical. libretexts.org This radical intermediate could then participate in a variety of transformations, including hydrogen atom abstraction to yield 1-bromo-2-chlorobenzene (B145985), or addition to an alkene or another radical trap. For example, dehalogenation reactions using reagents like tributyltin hydride would selectively replace the iodine atom with a hydrogen atom. libretexts.org

Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

Understanding the detailed mechanisms of reactions involving this compound relies on advanced physical organic chemistry techniques. The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction. youtube.comyoutube.com For example, by comparing the rate of a Suzuki-Miyaura coupling using this compound with the rate using a deuterated analog, one could infer whether the C-H (or C-D) bond cleavage is involved in the rate-limiting step. rsc.org A significant KIE (kH/kD > 1) in certain mechanistic pathways, such as those involving C-H activation, can provide crucial insights. youtube.com

Furthermore, spectroscopic techniques are invaluable for identifying transient intermediates in the catalytic cycle. For instance, in palladium-catalyzed reactions, it may be possible to observe the oxidative addition product, an aryl-palladium(II) complex, using techniques like NMR spectroscopy, particularly at low temperatures. core.ac.uk The characterization of such intermediates provides direct evidence for the proposed mechanistic steps and helps to explain the observed regioselectivity. While specific studies on this compound may be limited, the principles derived from studies of related polyhalogenated systems are directly applicable to understanding its reaction mechanisms. acs.org

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 Chloro 4 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2-bromo-1-chloro-4-iodobenzene. By analyzing the interactions of atomic nuclei within a magnetic field, NMR provides precise information about the chemical environment of each atom, enabling unambiguous confirmation of the compound's structure.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the halogen substituents (bromine, chlorine, and iodine). The electron-withdrawing nature of these halogens deshields the protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzene.

The proton adjacent to the iodine atom (H-3) typically appears as a doublet, coupled to the proton at the 5-position. The proton situated between the chlorine and bromine atoms (H-6) is expected to be the most deshielded due to the additive electron-withdrawing effects of the adjacent halogens and appears as a doublet. The proton at the 5-position, flanked by a hydrogen and the iodine atom, will also present as a doublet of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.85 | d |

| H-5 | 7.62 | dd |

| H-6 | 7.33 | d |

Data is predictive and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) and Heteronuclear Coupling Investigations

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1 | 134.3 |

| C-2 | 120.4 |

| C-3 | 140.5 |

| C-4 | 93.9 |

| C-5 | 132.0 |

| C-6 | 130.5 |

Source: Journal of Organic Chemistry, 1999, 64 (18), pp 6745–6751.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be observed between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, and H-6 in the ¹H NMR spectrum to the signals of C-3, C-5, and C-6 in the ¹³C NMR spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for assigning the quaternary carbons (C-1, C-2, and C-4). For instance, H-3 would show correlations to C-1, C-2, and C-5, while H-6 would show correlations to C-1, C-2, and C-4.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The calculated exact mass for the most abundant isotopes (¹²C₆¹H₃³⁵Cl⁷⁹Br¹²⁷I) is 343.8141 g/mol . An experimentally determined HRMS value that closely matches this calculated mass would confirm the elemental composition of the molecule.

Fragmentation Patterns and Isotopic Abundance Signatures

The mass spectrum of this compound exhibits a characteristic molecular ion peak cluster. The presence of chlorine and bromine, which have significant natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), results in a distinctive pattern of isotopic peaks for the molecular ion and any fragment containing these halogens.

Under electron ionization (EI), the molecule undergoes fragmentation, leading to the formation of various daughter ions. Common fragmentation pathways for halogenated benzenes include the loss of a halogen atom or the entire substituent group. For this compound, initial fragmentation would likely involve the cleavage of the carbon-iodine bond, which is the weakest, followed by the loss of bromine and chlorine. The analysis of these fragmentation patterns provides further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (relative intensity, %) | Assignment |

|---|---|

| 344 (100.0) | [M]+• |

| 346 (97.6) | Isotopic peak of [M]+• |

| 217 (55.0) | [M-I]+ |

| 138 (45.0) | [M-I-Br]+ |

| 111 (30.0) | [C₆H₃Cl]+ |

Data is predictive and based on common fragmentation patterns for similar compounds.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable tools for separating the components of a mixture and determining the purity of a substance. For this compound, both gas and liquid chromatography techniques are of significant utility.

Gas chromatography is a primary technique for assessing the purity of volatile and semi-volatile compounds like this compound. Commercial suppliers of this chemical often cite GC as the method for purity verification, with typical purities stated as being greater than 96% to 98%. thermofisher.comtcichemicals.comtcichemicals.comtcichemicals.com The principle of GC relies on the partitioning of the analyte between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a gaseous mobile phase. The separation is based on the differential affinities of the components of the sample for the stationary phase.

For the analysis of halogenated benzenes, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, is often employed. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

When coupled with a mass spectrometer (MS), GC-MS becomes a powerful tool not only for separation but also for the identification of the individual components. The mass spectrometer fragments the eluting compounds into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint. While specific GC-MS fragmentation data for this compound is not extensively detailed in publicly available literature, the analysis of mixed halogenated compounds is a recognized application of this technique. nih.gov The complex isotopic patterns resulting from the presence of both bromine and chlorine atoms would be a key feature in the mass spectrum, aiding in the confirmation of the compound's identity.

Table 1: Illustrative GC Purity Data for Halogenated Benzenes

| Compound | Purity by GC (%) | Reference |

| This compound | >=97.5 | thermofisher.com |

| 1-Bromo-2-chloro-4-iodobenzene | >98.0 | tcichemicals.com |

| 4-Bromo-2-chloro-1-iodobenzene | >97.0 | tcichemicals.com |

| 2-Bromo-4-chloro-1-iodobenzene (B1338351) | >96.0 | tcichemicals.com |

This table presents typical purity values for this compound and its isomers as specified by chemical suppliers, demonstrating the utility of GC in quality control.

High-performance liquid chromatography and its more advanced counterpart, ultra-performance liquid chromatography, are versatile techniques for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. The separation in HPLC and UPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

The separation of positional isomers of halogenated benzenes can be particularly challenging due to their similar physical properties. Research has shown that specialized stationary phases can be highly effective for this purpose. For instance, columns based on pentafluorophenyl (PFP) chemistry have demonstrated excellent performance in resolving mixtures of halogen-containing pharmaceuticals and their dehalogenated counterparts.

Furthermore, studies on the separation of halogenated benzenes have highlighted the role of halogen-π interactions with specific stationary phases. Fullerene-based columns, such as those with C70, have been shown to provide unique selectivity for halogenated compounds, with retention increasing with the size of the halogen atom (F < Cl < Br < I). rsc.org This suggests that a C70 column could be a powerful tool for the analysis of this compound, potentially allowing for the separation of closely related impurities.

UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The separation of disubstituted benzene isomers has been successfully demonstrated using UPLC, indicating its potential for the detailed analysis of complex mixtures containing this compound. waters.com

Table 2: Potential HPLC/UPLC Columns for Halogenated Benzene Analysis

| Column Type | Principle of Separation | Potential Application |

| Pentafluorophenyl (PFP) | Multiple interaction modes including dipole-dipole, π-π, and hydrophobic interactions. | Separation of halogenated isomers and related impurities. |

| C70-Fullerene | Halogen-π and π-π interactions. | Enhanced retention and selectivity for polyhalogenated compounds. |

| Diol and 2-Picolylamine (2-PIC) | Polar and hydrogen bonding interactions. | Separation of positional isomers. |

This table outlines column technologies that have shown promise for the separation of halogenated aromatic compounds and could be applicable to the analysis of this compound.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is then analyzed to construct a detailed model of the crystal lattice and the molecular structure.

For a compound like this compound, which is a solid at room temperature, X-ray crystallography would, in principle, provide invaluable information. This would include bond lengths, bond angles, and intermolecular interactions within the crystal. Such data is crucial for understanding the compound's physical properties and its behavior in the solid state.

However, based on a comprehensive review of publicly accessible scientific literature and crystallographic databases, there is currently no published report on the single-crystal X-ray structure of this compound. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a challenging and time-consuming process. Therefore, while X-ray crystallography is a highly relevant and powerful technique for the solid-state characterization of this compound, the data is not available at the time of this writing.

Applications in Advanced Organic Synthesis and Functional Materials Development

Building Block for Complex Organic Molecules

The capacity for sequential and regioselective functionalization makes 2-Bromo-1-chloro-4-iodobenzene an important starting material for elaborate organic structures.

This compound serves as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Although detailed schemes for many specific PAHs are proprietary or found within patent literature, its application has been noted in the production of indenopyrene derivatives. chemicalbook.com For instance, a production pathway for a specific indenopyrene compound utilizes 2-Bromo-4-chloro-1-iodobenzene (B1338351) as a key starting material, highlighting its role in constructing fused aromatic ring systems. chemicalbook.com The strategy involves sequential coupling reactions to build the complex carbocyclic framework characteristic of this class of molecules.

This compound is a valuable intermediate in the synthesis of complex heterocyclic structures, particularly those containing nitrogen and sulfur. A notable application is in the environmentally benign synthesis of phenothiazines. Research published in The Journal of Organic Chemistry outlines an efficient method using a tandem iron-catalyzed C–S/C–N cross-coupling reaction. minstargroup.com In this process, this compound reacts with a sulfur donor and an amine in a one-pot reaction to form the core phenothiazine (B1677639) ring system. This reaction demonstrates the compound's utility in forming multiple, different bonds in a single, efficient process. The study noted that the reaction yielded a mixture of two regioisomers in high total yield, showcasing a powerful route to this important class of heterocyclic compounds. minstargroup.com

Intermediates in Pharmaceutical Research

The substituted phenyl ring is a common motif in many biologically active molecules. Halogenated benzenes are frequently used as starting points for building the carbon skeleton of drug candidates.

While direct use of this compound as a starting material for a specific marketed drug is not widely documented, its structural isomer, 4-bromo-1-chloro-2-iodobenzene, and related scaffolds are crucial in pharmaceutical development. For example, the intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a key component in the synthesis of dapagliflozin, a medication used for treating type 2 diabetes. google.comgoogle.com Patents describe the synthesis of this intermediate from precursors like 5-bromo-2-chlorobenzoic acid. google.com The presence of bromo- and chloro-substituents on the phenyl ring in these precursors is critical for the subsequent chemical modifications that lead to the final drug structure. This demonstrates the pharmaceutical industry's reliance on this type of halogenated scaffold for building complex, biologically active molecules.

In a review of the available scientific literature and patent databases, there were no documented instances of this compound being used as a precursor for the synthesis of chiral auxiliaries. Its primary applications are centered on its use as a structural building block rather than as a reagent for controlling stereochemistry.

Role in Agrochemical Development

Similar to pharmaceutical research, the development of new agrochemicals often relies on halogenated aromatic intermediates to construct molecules with desired biological activity, such as herbicides and insecticides. The halogen atoms can enhance the efficacy and metabolic stability of the active ingredient.

A closely related compound, 4-bromo-1-fluoro-2-iodobenzene, is cited in patent literature as a key intermediate for novel halogenated diphenyl ether derivatives with insecticidal properties. The synthesis involves reacting the halo-iodobenzene intermediate to create a 4-bromo-1-fluoro-2-phenoxybenzene (B8764430) structure, which forms the core of the potential insecticide. This highlights how the specific placement of different halogens on a benzene (B151609) ring is a strategic design element in the creation of new crop protection agents.

Synthesis of Pesticide Active Ingredients (from a synthetic perspective)

From a synthetic standpoint, this compound is a precursor for heterocyclic structures that form the core of certain agrochemical compounds. researchgate.net A notable example is its use in the synthesis of the phenothiazine scaffold. Phenothiazines are a class of compounds that, beyond their well-known medicinal applications, have been investigated for use as industrial dyes and in agrochemicals. researchgate.net

The synthesis can be achieved via a copper-catalyzed domino reaction. For instance, 2-chlorophenothiazine (B30676) can be synthesized by reacting this compound with benzothiazole (B30560). google.com The process involves the formation of new carbon-sulfur and carbon-nitrogen bonds to construct the characteristic tricyclic phenothiazine system. A patent describes a method where this compound is reacted with benzothiazole in the presence of a copper catalyst and a specific ligand to yield the corresponding phenothiazine derivative. google.com

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Yield | Reference |

| Benzothiazole | This compound | CuO, Ligand L2, KOH, PEG-300 | 2-Chlorophenothiazine | 65% | google.com |

This table details a specific example of the synthesis of a phenothiazine derivative using this compound, highlighting the reactants and conditions from a patented method. google.com

Herbicidal Compound Precursors (from a synthetic perspective)

The synthetic potential of halogenated benzenes as precursors for herbicides is well-documented. While direct synthesis of a commercial herbicide from this compound is not prominently reported, the synthesis of closely related analogues for this purpose provides strong evidence of its utility in this field. For example, the related compound 1-bromo-2-chloro-4-fluorobenzene, which shares a similar substitution pattern, is explicitly identified as a useful intermediate for producing compounds with herbicidal activity. google.com The synthesis route for this analogue involves the diazotization of 2-chloro-4-fluoroaniline (B1295073) followed by a bromination reaction. google.com This established pathway for a similar molecule underscores the potential of this compound as a foundational scaffold for developing new herbicidal compounds by leveraging its unique halogen arrangement for subsequent chemical elaboration.

Contribution to Advanced Materials Science

The same properties that make this compound valuable in organic synthesis—namely its multiple, differentially reactive sites—also make it a key contributor to the field of advanced materials. It serves as a starting point for creating polymers, optoelectronic components, and specialized ligands. aromsyn.com

Monomer for Polymer Synthesis

As a trifunctional monomer, this compound is a candidate for creating highly branched or cross-linked polymers through sequential polycondensation reactions. By exploiting the differential reactivity of the C-I, C-Br, and C-Cl bonds, chemists can design complex polymer architectures.

For example, a hyperbranched polymer could theoretically be synthesized using a site-selective Sonogashira or Suzuki coupling strategy.

Step 1 (C-I reaction): The most reactive C-I bond could be selectively reacted with a bifunctional monomer (containing, for instance, two terminal alkyne groups) under mild palladium catalysis.

Step 2 (C-Br reaction): Under more forcing reaction conditions, the C-Br bonds of the resulting oligomers could react with another monomer, leading to the formation of branched structures.

Step 3 (C-Cl reaction): The least reactive C-Cl bond would remain largely intact, providing sites for further functionalization of the final polymer or for creating cross-linked networks if reacted under even more vigorous conditions.

This stepwise approach allows for precise control over the degree of branching and the final material properties.

Precursor for Optoelectronic Materials

This compound is a valuable precursor for the synthesis of molecules used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaics. rsc.org Its utility lies in its role as a building block for larger, conjugated systems that possess desirable electronic and photophysical properties.

One key class of materials synthesized from this precursor is the phenothiazines. Oxidized phenothiazine derivatives, such as phenothiazine-5-oxide and phenothiazine-5,5-dioxide, have garnered significant attention for their excellent photoluminescence, high phosphorescence quantum yields, and stability, which are critical for high-performance OLEDs and sensors. rsc.org

Furthermore, research has shown the use of this compound in the synthesis of indenopyrene compounds. chemicalbook.comechemi.com Indenopyrenes are polycyclic aromatic hydrocarbons known for their electronic properties, making them targets for research in organic electronics. The synthesis of an indenopyrene derivative reported in a patent begins with the Sandmeyer-type reaction of 2-bromo-4-chloroaniline (B1265534) to produce this compound, which then serves as the key starting material for building the larger polycyclic framework. chemicalbook.comechemi.com

Ligand Synthesis for Catalysis

The development of highly efficient and selective catalysts often relies on the design of sophisticated organic ligands that can fine-tune the properties of a metal center. This compound provides an excellent scaffold for building custom ligands due to its defined and rigid structure and the presence of three distinct reactive handles.

The site-selective reactivity allows for the programmed installation of various functional groups. For instance, a synthetic chemist could:

Introduce a phosphine (B1218219) group (a common coordinating group in catalysis) via a coupling reaction at the highly reactive C-I position.

Utilize a second coupling reaction at the C-Br position to introduce a bulky alkyl or aryl group to control the steric environment around the metal center.

Leave the C-Cl bond unreacted or use it to attach the ligand to a solid support.

This modular approach enables the creation of a library of ligands with systematically varied electronic and steric properties, which is essential for optimizing catalytic activity and selectivity for a specific chemical transformation.

Derivatization and Structure Reactivity Relationship Studies of 2 Bromo 1 Chloro 4 Iodobenzene Analogues

Synthesis and Reactivity of Isomers and Related Halogenated Benzenes

The synthesis of specific isomers of bromo-chloro-iodobenzene often necessitates multi-step synthetic pathways. These can include directed ortho-metalation, halogen dance reactions, or Sandmeyer reactions starting from specifically substituted anilines. For instance, the synthesis of 2-bromo-4-chloro-1-iodobenzene (B1338351) can be achieved from 2-bromo-4-chloroaniline (B1265534) through a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com In one documented procedure, this method yielded the product as a white needle crystal with an 81% yield. chemicalbook.com

Comparison with 2-Bromo-4-chloro-1-iodobenzene and other Isomers

The distinct arrangement of halogens in isomers such as 2-bromo-1-chloro-4-iodobenzene and 2-bromo-4-chloro-1-iodobenzene results in different reactivity profiles. These differences are primarily dictated by the electronic effects (both inductive and resonance) and the steric hindrance imparted by the halogen atoms at their respective positions on the benzene (B151609) ring.

The synthesis of these isomers requires careful selection of starting materials and reaction sequences to ensure the desired substitution pattern. For example, a different substituted aniline (B41778) would be the starting point for the synthesis of this compound compared to its 2-bromo-4-chloro-1-iodobenzene isomer.

Exploration of Differential Reactivity Based on Halogen Position

The reactivity of the carbon-halogen bond (C-X, where X = Cl, Br, I) in reactions like nucleophilic aromatic substitution (SNAAr) and metal-catalyzed cross-coupling is highly dependent on the halogen's identity and its location on the aromatic ring. Generally, the reactivity of halogens in many cross-coupling reactions follows the order I > Br > Cl. This trend is attributed to the decreasing strength of the C-X bond as one moves down the halogen group.

In this compound, the iodine atom is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. This allows for selective functionalization at the C4 position. The bromine at C2 is the next most reactive site, while the chlorine at C1 is the least reactive. This reactivity hierarchy enables sequential, site-selective modifications of the benzene ring.

For example, in a Sonogashira coupling with a terminal alkyne, the reaction would preferentially occur at the C-I bond. wikipedia.org The resulting product could then undergo a subsequent Suzuki coupling at the C-Br bond under more vigorous reaction conditions. The C-Cl bond would likely remain unchanged unless very harsh conditions or a specific catalyst system designed for C-Cl activation is utilized.

The electronic environment created by the neighboring halogens is also a significant factor. In this compound, the halogens are in a 1,2,4-substitution pattern. The inductive electron-withdrawing effects of the chlorine and bromine atoms can influence the reactivity of the iodine at the para position.

Functional Group Interconversion at Halogenated Sites

The distinct reactivity of the different carbon-halogen bonds in this compound allows for a wide array of functional group interconversions. This selectivity is a key aspect of its utility in organic synthesis. imperial.ac.uk

Palladium-catalyzed cross-coupling reactions are a primary method for the selective functionalization of such polyhalogenated arenes. By carefully choosing the catalyst, ligands, and reaction conditions, a specific halogen can be targeted. vanderbilt.edu

Table 1: Selective Cross-Coupling Reactions of this compound

| Reaction Type | Reagent | Target Halogen | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Iodine | Chloro-bromo-biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne | Iodine | Chloro-bromo-alkynylbenzene |

| Heck Reaction | Alkene | Iodine | Chloro-bromo-alkenylbenzene |

| Buchwald-Hartwig Amination | Amine | Bromine | Chloro-iodo-aniline derivative |

| Stille Coupling | Organostannane | Iodine | Chloro-bromo-substituted benzene |

Following an initial reaction at the most reactive C-I bond, the C-Br bond can be targeted for a subsequent transformation. This stepwise approach facilitates the synthesis of complex, multi-substituted aromatic compounds from a single starting material.

Furthermore, lithium-halogen exchange reactions provide another avenue for functionalization. Treatment with an organolithium reagent, like n-butyllithium, typically leads to the exchange of the most labile halogen. In the case of this compound, the iodine atom would be the most likely to undergo exchange, forming an aryllithium species that can then react with various electrophiles.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies are utilized to correlate the structural features of molecules with their chemical reactivity. nih.govresearchgate.net For substituted benzenes, the Hammett and Taft equations are fundamental tools for this type of analysis. bit.edu.cn

Hammett Equation Applications

The Hammett equation, log(k/k₀) = σρ, connects the rate (k) or equilibrium constant of a reaction for a substituted benzene derivative to the rate (k₀) of the unsubstituted parent compound. wikipedia.orgnumberanalytics.com The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) describes the sensitivity of the reaction to these effects. pharmacy180.comslideshare.net

The σ values for halogens are positive, indicating their electron-withdrawing nature through the inductive effect. pharmacy180.com However, they also exhibit a resonance-donating effect. stackexchange.com The specific value (σp or σm) depends on the substituent's position relative to the reaction center.

Table 2: Hammett Substituent Constants (σ) for Halogens

| Halogen | σ_meta | σ_para |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

These values can be used to predict the reactivity of this compound in reactions that are sensitive to electronic effects, such as the acidity of a benzoic acid derivative or the rate of nucleophilic aromatic substitution.

Taft Equation and Steric Effects

While the Hammett equation primarily addresses electronic effects, the Taft equation introduces a term to quantify steric effects. wikipedia.orgdalalinstitute.com The Taft equation is often expressed as: log(k/ks) = ρσ + δEs where:

k is the rate of the substituted reaction

ks is the rate of the reference reaction

ρ* is the sensitivity factor for polar effects

σ* is the polar substituent constant

δ is the sensitivity factor for steric effects

Es is the steric substituent constant wikipedia.orgemerginginvestigators.org

In the context of this compound, the steric bulk of the halogen atoms can significantly impact the rate of reactions occurring at or near the substituted positions. numberanalytics.com Steric hindrance increases with the size of the halogen atom (I > Br > Cl).

The ortho-substituents (chlorine at C1 and bromine at C2) will exert a considerable steric effect on reactions involving these positions or adjacent functional groups. For instance, in a reaction where a nucleophile attacks a carbon atom bearing a halogen, the bulky adjacent halogens can impede the nucleophile's approach, thereby slowing the reaction rate.

The Taft equation and its parameters allow for a more detailed understanding of the reactivity of sterically crowded molecules like this compound, by separating electronic contributions from steric ones. orientjchem.org

Table 3: van der Waals Radii of Halogens

| Halogen | van der Waals Radius (Å) |

|---|---|

| Chlorine | 1.75 |

| Bromine | 1.85 |

| Iodine | 1.98 |

This data underscores the increasing steric demand of the halogens, which is a critical factor in the structure-reactivity relationships of their substituted benzene analogues.

Designing Novel Polyhalogenated Aromatics based on Reactivity Profiles

The design of novel polyhalogenated aromatic compounds is a strategic endeavor in synthetic chemistry, aimed at creating molecules with tailored properties for applications in materials science, medicinal chemistry, and agrochemicals. The reactivity profiles of polyhalogenated benzenes, such as this compound, are central to this design process. The differential reactivity of the carbon-halogen bonds allows for selective, sequential functionalization, enabling the precise construction of complex, multi-substituted aromatic scaffolds.

The foundation of this design strategy lies in the well-established hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions, which typically follows the order: I > Br > Cl. This differential reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. This principle allows for the iodine atom to be selectively replaced while the bromine and chlorine atoms remain intact. Subsequently, under more forcing reaction conditions, the C-Br bond can be targeted, followed by the C-Cl bond.

An exemplary case of this design strategy is the synthesis of 1,3,5-trisarylbenzenes starting from 1-bromo-3-chloro-5-iodobenzene, a close analogue of this compound. rsc.org This process demonstrates a programmed, site-selective approach to building complex aromatic structures. The synthesis begins with a Suzuki cross-coupling reaction that selectively targets the most reactive C-I bond. By carefully controlling the reaction conditions, an aryl group can be introduced at this position without affecting the C-Br and C-Cl bonds.

Following the initial arylation at the iodine position, the resulting bromochloro-arylbenzene can be subjected to a second cross-coupling reaction. By adjusting the catalyst system and reaction temperature, the C-Br bond can be selectively activated and functionalized with a different aryl group. Finally, a third cross-coupling reaction under even more vigorous conditions can be employed to replace the chlorine atom, thus completing the synthesis of a tri-substituted benzene with three distinct aryl groups introduced in a controlled, stepwise manner.

This stepwise functionalization based on reactivity profiles is not limited to Suzuki reactions. Other palladium-catalyzed cross-coupling reactions, such as the Stille, Sonogashira, and Heck reactions, can also be employed to introduce a wide variety of substituents, including other carbon-based groups, nitrogen, and oxygen functionalities. nih.govlibretexts.org For instance, a Sonogashira coupling could be used to introduce an alkyne group at the most reactive site, which could then undergo further transformations.

The strategic placement of different halogens on an aromatic ring, therefore, serves as a blueprint for its synthetic elaboration. By understanding the inherent reactivity of each carbon-halogen bond, chemists can design and execute multi-step syntheses to produce novel polyhalogenated aromatic compounds with a high degree of precision and complexity. This approach is invaluable for creating libraries of compounds for screening in drug discovery or for developing new organic materials with specific electronic or photophysical properties. nih.gov

The following table illustrates the concept of designing novel polyhalogenated aromatics by showcasing the stepwise synthesis of trisubstituted benzenes from a trihalogenated starting material, highlighting the selective functionalization based on the reactivity of the different halogens.

| Starting Material | Reaction Step | Reagents and Conditions | Product | Selectivity |

| 1-Bromo-3-chloro-5-iodobenzene | 1. Suzuki Coupling | Arylboronic acid, Pd catalyst, base (mild conditions) | 1-Aryl-3-bromo-5-chlorobenzene | Selective reaction at the C-I position |

| 1-Aryl-3-bromo-5-chlorobenzene | 2. Suzuki Coupling | Different Arylboronic acid, Pd catalyst, base (moderate conditions) | 1,3-Diaryl-5-chlorobenzene | Selective reaction at the C-Br position |

| 1,3-Diaryl-5-chlorobenzene | 3. Suzuki Coupling | Yet another Arylboronic acid, Pd catalyst, base (forcing conditions) | 1,3,5-Trisarylbenzene | Reaction at the C-Cl position |

This table is a conceptual representation based on the principles of selective cross-coupling reactions of polyhalogenated benzenes. rsc.org

In a specific example involving a derivative of the target compound, the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate was achieved via a Pd-catalyzed Suzuki cross-coupling reaction. nih.gov This study further underscores the ability to selectively functionalize one bromo group in the presence of another and a chloro group, demonstrating the fine control that can be achieved by tuning the electronic and steric environment of the reaction sites.

Ultimately, the reactivity profile of a polyhalogenated aromatic compound like this compound is not a limitation but rather a powerful tool. It provides a synthetic roadmap for the creation of a vast array of novel, highly functionalized aromatic molecules that would be difficult to access through other synthetic routes. This strategic approach to molecular design continues to be a cornerstone of modern organic synthesis.

Computational and Theoretical Investigations of 2 Bromo 1 Chloro 4 Iodobenzene

Electronic Structure Calculations

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like 2-bromo-1-chloro-4-iodobenzene, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's electronic stability and reactivity. A smaller gap generally indicates a more reactive species. The distribution of these frontier orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. In this compound, the presence of three different halogen atoms with varying electronegativities and sizes would create a complex and interesting molecular orbital landscape. The iodine atom, being the most polarizable, would likely play a significant role in the nature of the LUMO, making the C-I bond a potential site for nucleophilic attack.

A hypothetical DFT study would likely involve various functionals, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G(d,p)) to accurately model the electronic structure. The results would typically be presented in a table summarizing the energies of the key molecular orbitals.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-2 | Data not available |

| HOMO-1 | Data not available |

| HOMO | Data not available |

| LUMO | Data not available |

| LUMO+1 | Data not available |

| LUMO+2 | Data not available |

| HOMO-LUMO Gap | Data not available |

Ab Initio Calculations of Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to calculate a range of electronic properties with high precision.